molecular formula C7H3ClFNO4 B1166586 Sec translocase, bacterial CAS No. 119129-39-4

Sec translocase, bacterial

Cat. No.: B1166586
CAS No.: 119129-39-4
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Description

Historical Perspective and Discovery of Secretory-dependent Protein Transport

The discovery of the bacterial secretory system represents a landmark achievement in molecular biology that emerged from the convergence of genetics, biochemistry, and electron microscopy techniques during the late twentieth century. The foundational work that led to the identification of secretory genes was conducted by Novick and Schekman, who isolated twenty-three secretory genes through systematic genetic screening approaches. This pioneering research, which marked its thirty-fifth anniversary in 2017, established the conceptual framework for understanding protein secretion mechanisms that continues to guide contemporary research efforts.

The historical development of secretory system research was significantly facilitated by advances in transmission electron microscopy during the 1930s and 1940s, which provided researchers with unprecedented visualization capabilities at nanometer resolution. These technological innovations allowed scientists to observe cellular organelles and membrane structures in unprecedented detail, paving the way for detailed investigations of protein transport mechanisms. The application of electron microscopy to bacterial cell biology revealed the complex membrane architectures that would later be understood as the physical basis for protein secretion pathways.

The identification of specific secretory components emerged through systematic genetic approaches that combined forward genetics with biochemical characterization methods. Early studies in Escherichia coli led to the discovery of conditional lethal mutations that specifically affected protein export processes, providing the first molecular handles for dissecting the secretory machinery. These genetic studies revealed that protein export was not a passive process but required specific cellular components that could be disrupted by targeted mutations.

The biochemical characterization of secretory components progressed through the development of in vitro membrane vesicle systems that allowed researchers to reconstitute protein transport activities under controlled experimental conditions. These experimental systems proved instrumental in identifying the energy requirements for protein translocation, revealing the dual dependence on adenosine triphosphate hydrolysis and proton motive force that characterizes the bacterial secretory system. The combination of genetic and biochemical approaches ultimately led to the identification of the core secretory machinery components and their functional relationships.

Evolutionary Conservation Across Domains of Life

The secretory translocase system exhibits remarkable evolutionary conservation across all three domains of life, reflecting its fundamental importance in cellular physiology and protein homeostasis. Comparative genomic analyses have revealed that homologs of the bacterial Secretory Y protein Secretory E protein Secretory G protein complex are found universally in prokaryotes, archaea, and eukaryotes, where the corresponding complex is known as Secretory sixty-one. This conservation pattern suggests that the basic mechanism of protein translocation across biological membranes was established early in evolutionary history and has been maintained due to its essential cellular functions.

Phylogenetic studies of secretory system components have provided insights into the evolutionary relationships between different organisms and the mechanisms by which secretory machinery has diversified across lineages. The Secretory Y protein, which forms the central channel of the translocase complex, shows particularly high sequence conservation among prokaryotes and archaea, with essential functional domains being virtually invariant across species. The structural analysis of archaeal Secretory Y protein Secretory E protein Secretory G protein complexes has revealed architectural features that are nearly identical to bacterial counterparts, demonstrating the preservation of core functional elements across evolutionary distances.

The evolutionary analysis of secretory components has also revealed interesting patterns of gene loss and horizontal transfer events that have shaped the distribution of secretory capabilities across bacterial lineages. Comprehensive genomic surveys have identified organisms that have lost specific components of the secretory machinery, resulting in simplified export systems with altered substrate specificities. These evolutionary experiments of nature provide valuable insights into the functional requirements and redundancies within the secretory system.

Studies of selenocysteine utilization in bacteria have provided a unique perspective on secretory system evolution, as selenoproteins represent specialized substrates that require specific transport machinery modifications. The dynamic balance between selenoprotein gain and loss across bacterial lineages illustrates how environmental pressures can influence the evolution of protein transport systems. Anaerobic and hyperthermophilic bacteria show enhanced retention of selenoprotein transport capabilities, suggesting that specific environmental conditions favor the maintenance of specialized secretory functions.

Physiological Significance in Bacterial Proteostasis

The bacterial secretory translocase system plays a central role in maintaining protein homeostasis by facilitating the proper localization of approximately twenty-five percent of the bacterial proteome. This massive protein transport responsibility encompasses the translocation of soluble periplasmic proteins, outer membrane proteins, and integral membrane proteins that collectively define the functional architecture of bacterial cells. The physiological importance of this system is underscored by the essential nature of core secretory components, whose disruption results in severe growth defects or cell death.

The regulation of secretory system activity is intimately connected to bacterial growth rate and environmental conditions, reflecting the system's role in adapting cellular protein composition to changing physiological demands. Growth rate-dependent regulation affects the synthesis of multiple secretory components, including Secretory A protein, Secretory Y protein, and Secretory E protein, ensuring that transport capacity matches the cellular demand for protein export. This regulatory coordination is essential for maintaining balanced protein production and localization under varying growth conditions.

The secretory system's contribution to bacterial proteostasis extends beyond simple protein transport to include quality control mechanisms that ensure only properly folded and functional proteins reach their final destinations. The system incorporates multiple checkpoints that monitor protein folding status and prevent the export of misfolded polypeptides that could disrupt cellular functions. These quality control mechanisms involve molecular chaperones and folding sensors that work in coordination with the core transport machinery.

Environmental stress responses frequently involve modulation of secretory system activity to adjust the protein composition of cellular compartments in response to changing conditions. Temperature stress, osmotic changes, and nutrient limitation can all trigger alterations in secretory pathway usage, reflecting the system's role in cellular adaptation strategies. The dynamic regulation of protein transport under stress conditions demonstrates the system's integration with broader cellular regulatory networks that maintain bacterial fitness.

Cellular Compartment Protein Types Transported Physiological Functions
Periplasmic Space Binding proteins, hydrolytic enzymes, chaperones Nutrient acquisition, protein folding, stress response
Outer Membrane Beta-barrel proteins, lipoproteins Membrane integrity, transport, virulence
Inner Membrane Integral membrane proteins, membrane-anchored enzymes Energy generation, transport, signal transduction
Extracellular Toxins, adhesins, degradative enzymes Pathogenesis, nutrient acquisition, competition

Secretory Translocase in the Context of Bacterial Secretion Systems

The bacterial secretory translocase represents the foundational export system upon which more specialized secretion mechanisms are built, serving as the primary pathway for protein translocation across the cytoplasmic membrane in both gram-positive and gram-negative bacteria. This system functions as the initial step in complex multi-stage secretion processes that ultimately deliver proteins to diverse cellular and extracellular locations. The secretory pathway's central role in bacterial physiology is reflected in its universal distribution among bacterial species and its integration with virtually all other protein transport systems.

Contemporary bacterial secretion research has identified at least eight distinct protein export systems in Escherichia coli alone, with the secretory system handling the majority of exported proteins while other systems provide specialized functions for specific substrate classes. The Type II secretion system, for example, depends on the secretory pathway to deliver its substrates to the periplasm before engaging specialized machinery for translocation across the outer membrane. This hierarchical organization demonstrates how the secretory translocase serves as a foundational component that enables more complex secretion strategies.

The secretory system's interaction with other bacterial transport pathways creates an integrated network that coordinates protein localization throughout the bacterial cell. The Twin Arginine Transport system provides an alternative pathway for exporting fully folded proteins that cannot traverse the secretory translocase, while the Signal Recognition Particle pathway specializes in the co-translational insertion of membrane proteins. These complementary systems work together to ensure comprehensive coverage of bacterial protein transport needs while maintaining functional specificity.

Pathogenic bacteria have evolved sophisticated strategies that exploit the secretory translocase system to deliver virulence factors that manipulate host cell functions. Many bacterial pathogens utilize specialized accessory secretory systems that work in conjunction with the canonical secretory machinery to enhance virulence factor export. The accessory secretory systems, which include alternative Secretory A protein paralogs and specialized channel components, demonstrate how evolutionary pressure has driven the diversification of secretory capabilities in response to specific environmental challenges.

Secretion System Type Membrane Crossing Substrate Characteristics Representative Organisms
Secretory System Inner membrane Unfolded proteins with signal sequences Universal in bacteria
Twin Arginine Transport Inner membrane Folded proteins with twin arginine motifs Most bacteria
Type I Both membranes Large proteins with carboxy-terminal signals Escherichia coli, Pseudomonas
Type II Outer membrane Periplasmic proteins exported by secretory system Vibrio cholerae, Klebsiella
Type III Both membranes Effector proteins with amino-terminal signals Salmonella, Shigella, Yersinia
Type IV Both membranes DNA and proteins Agrobacterium, Legionella
Type V Outer membrane Autotransporter proteins Pathogenic Escherichia coli
Type VI Both membranes Effector proteins with contractile mechanism Pseudomonas, Vibrio

The molecular architecture of the secretory translocase reflects its evolutionary optimization for handling diverse substrate proteins while maintaining membrane integrity and transport efficiency. The core channel complex formed by Secretory Y protein Secretory E protein Secretory G protein exhibits a dynamic structure that can accommodate polypeptides of varying sizes and hydrophobicity while preventing the passage of small molecules that would dissipate cellular energy gradients. This sophisticated gating mechanism represents a key evolutionary innovation that enables selective protein transport without compromising membrane barrier functions.

The regulatory mechanisms that control secretory translocase activity integrate signals from multiple cellular systems to coordinate protein export with overall cellular physiology. Growth rate regulation, stress responses, and metabolic state all influence secretory system activity through complex regulatory networks that modulate component expression and assembly. This multi-layered regulation ensures that protein transport capacity matches cellular demands while preventing wasteful overproduction of transport machinery components.

Properties

CAS No.

119129-39-4

Molecular Formula

C7H3ClFNO4

Synonyms

Sec translocase, bacterial

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bacterial Protein Translocation Systems

Sec Translocase vs. Tat Pathway
Feature Sec Translocase Tat Pathway
Core Components SecYEG, SecA TatABC
Energy Source ATP hydrolysis + PMF PMF alone
Substrate State Unfolded proteins with signal peptides Folded proteins with twin-arginine motifs
Translocation Stage Post-translational Post-translational
Role in Virulence Essential for general secretion Exports redox enzymes, some virulence factors
Inhibitors Small-molecule SecA inhibitors (e.g., Rose Bengal) Limited known inhibitors

Key Differences :

  • The Tat system transports pre-folded proteins, avoiding the need for cytoplasmic chaperones, whereas Sec substrates require stabilization in an unfolded state (e.g., by SecB in E. coli) .
  • Sec is indispensable for viability, while Tat is non-essential but critical in stress adaptation .
Sec Translocase vs. SRP Pathway
Feature Sec Translocase SRP Pathway
Core Components SecYEG, SecA Ffh (SRP RNA), FtsY, SecYEG
Energy Source ATP + PMF GTP hydrolysis
Substrate Type Secretory and membrane proteins Membrane proteins (co-translational)
Translocation Stage Post-translational Co-translational
Role in Virulence Broad virulence factor secretion Membrane biogenesis

Key Differences :

  • SRP recognizes substrates during translation via hydrophobic signal sequences, delivering ribosome-nascent chain complexes directly to SecYEG for membrane insertion .
  • SecA is dispensable in SRP-mediated translocation, highlighting mechanistic divergence .
Sec Translocase vs. Accessory Sec Systems

Some Gram-positive bacteria (e.g., Streptococcus spp., Mycobacterium tuberculosis) employ accessory Sec systems (e.g., SecA2-SecY2) to export specialized substrates like glycoproteins and adhesins .

Feature Canonical Sec Accessory Sec
Core Components SecYEG, SecA SecA2, SecY2 (in some species)
Substrate Specificity Broad range Narrow (e.g., serine-rich glycoproteins)
Essentiality Essential Non-essential, but critical for virulence
Energy Source ATP + PMF ATP

Key Differences :

  • Accessory Sec systems lack SecB and rely on SecA2, which has diverged evolutionarily to recognize unique signal peptides .
  • These systems enhance pathogenicity; for example, Listeria monocytogenes SecA2 exports autolysins critical for host cell invasion .
Sec Translocase vs. Efflux Pumps (e.g., MexAB-TolC)

However, their functions diverge:

  • MexAB-TolC expels antibiotics using PMF , whereas SecYEG translocates polypeptides.
  • SecA’s ATPase activity is replaced by inner membrane transporters (e.g., MexB) in efflux pumps .

Research Findings and Evolutionary Insights

  • SecA Structural Plasticity : SecA alone can form low-affinity protein-conducting channels, but specificity and efficiency require SecYEG . Thermophilic bacteria exhibit unique SecA insertions, enhancing thermal stability .
  • Evolutionary Conservation : SecYEG’s structure is conserved across bacteria and archaea, reflecting its fundamental role, while accessory Sec systems arose via gene duplication and specialization .

Preparation Methods

Bacterial Strains and Plasmid Systems

The Escherichia coli strain C43(DE3) is widely used for overexpression of SecYEG due to its tolerance to membrane protein expression. Plasmid systems often encode secY, secE, and secG under inducible promoters, with modifications such as N-terminal histidine tags on SecE to facilitate affinity purification. For example, SecE-His tagged constructs enable nickel chromatography-based purification, while cysteine-free SecY variants (e.g., SecY C329S/C385S) prevent unwanted disulfide bond formation during isolation.

Engineering Hyperactive SecYEG Variants

Hyperactive prlA mutants (e.g., SecY F286Y/I408N) enhance translocation efficiency by stabilizing the "unlocked" conformation of SecYEG, which mimics the signal sequence-bound state. These mutants are generated via site-directed mutagenesis and validated through ATPase activity assays. Additionally, disulfide crosslinking between transmembrane helices (e.g., SecY I284C/T404C) traps the translocon in specific conformational states for structural studies.

Membrane Solubilization and SecYEG Complex Purification

Cell Lysis and Membrane Isolation

Cells are lysed using a French pressure cell at 8000 psi, followed by ultracentrifugation (436,000 × g) to isolate crude membranes. The membrane fraction is resuspended in buffer containing 20 mM Tris-Cl (pH 8.0), 300 mM NaCl, and 10% glycerol to preserve protein stability.

Detergent Screening and Solubilization

SecYEG is solubilized using dodecyl-β-maltoside (DDM), a mild detergent that maintains complex integrity. A detergent-to-lipid ratio of 4.65 mM DDM to 5 mM lipids ensures effective solubilization without denaturation. Alternative detergents like lauryl maltose neopentyl glycol (LMNG) may improve stability for cryo-EM studies but require empirical optimization.

Table 1: Detergent Efficacy in SecYEG Solubilization

DetergentConcentration (mM)SecYEG StabilityApplication
DDM1.0HighGeneral purification
LMNG0.5ModerateStructural studies
Triton X-1001.0LowNot recommended

Affinity Chromatography and Size Exclusion

SecYEG is purified via nickel affinity chromatography using a HisTrap column, followed by size-exclusion chromatography (SEC) on a Superdex 200 column. SEC buffer typically contains 20 mM HEPES (pH 7.6), 150 mM KCl, and 0.03% DDM to maintain monodispersity. Yield ranges from 0.5 to 1.0 mg per liter of culture, with purity >95% as assessed by SDS-PAGE.

Reconstitution of SecYEG into Proteoliposomes

Lipid Composition and Liposome Preparation

E. coli polar lipid extract (Avanti Polar Lipids) is dissolved in chloroform, dried under nitrogen, and hydrated in 10 mM HEPES (pH 7.6), 30 mM KAc, and 1 mM Mg(Ac)₂. Extrusion through 100-nm membranes generates unilamellar liposomes, which are destabilized with DDM prior to SecYEG incorporation.

Proteoliposome Assembly

SecYEG is mixed with pre-swollen liposomes at a 1:1000 protein-to-lipid molar ratio. Detergent removal via Bio-Beads SM-2 (Bio-Rad) initiates reconstitution, followed by ultracentrifugation to pellet proteoliposomes. The final product contains ~8 μM SecY in a lipid concentration of 8 mM.

Table 2: Key Parameters for SecYEG Reconstitution

ParameterOptimal ValueImpact on Activity
Lipid compositionE. coli polar lipidsMaintains native bilayer properties
Protein-to-lipid ratio1:1000Ensures single translocon per liposome
Detergent removal methodBio-Beads SM-2Prevents protein aggregation

SecA ATPase Purification and Integration with SecYEG

SecA Overexpression and Isolation

SecA is overexpressed in E. coli BL21(DE3) and purified via anion-exchange chromatography (Q Sepharose) and heparin affinity chromatography. The protein is stored in 50 mM Tris-Cl (pH 7.5), 50 mM KCl, and 10% glycerol, with typical yields of 5–10 mg/L.

Functional Coupling with SecYEG

SecA binds to the cytoplasmic face of SecYEG in a 1:1 stoichiometry, driven by ATP and the proton motive force (PMF). Pre-incubation of SecA with SecYEG proteoliposomes in the presence of 2 mM ATP enhances translocation activity.

Functional Validation of Reconstituted Sec Translocase

ATPase Activity Assays

SecA’s ATP hydrolysis is measured using a malachite green assay, with activity proportional to translocon engagement. Basal ATPase rates of 50–100 nmol/min/mg increase 2–3 fold upon SecYEG binding.

Translocation Assays Using Fluorescent Preproteins

ProOmpA (a precursor of outer membrane protein A) labeled with 7-nitrobenz-2-oxa-1,3-diazole (NBD) is a common substrate. Translocation into proteoliposomes quenches NBD fluorescence, allowing real-time monitoring. For example, SecYEG proteoliposomes exhibit a fluorescence decrease of 60–70% within 10 minutes, confirming active translocation.

Table 3: Key Metrics in Translocation Assays

SubstrateSignal ReadoutActivity (nmol/min/mg)Citation
ProOmpA-NBDFluorescence4.2 ± 0.3
proGBPRadiolabel3.8 ± 0.5

Advanced Engineering of SecYEG for Structural Studies

Disulfide Crosslinking for Conformational Trapping

Cysteine pairs (e.g., SecY I284C/T404C) are introduced to lock TM helices 7 and 10 in the "unlocked" state. Oxidation with 1 mM Cu-phenanthroline achieves >85% crosslinking, verified by free thiol quantification. This approach enables cryo-EM analysis of translocation intermediates.

Hybrid SecYEG-SecDF Complexes

Co-reconstitution with SecDF (a PMF-dependent chaperone) improves post-translocational folding. SecDF is purified separately using a C-terminal FLAG tag and integrated into proteoliposomes at a 1:1 ratio with SecYEG.

Challenges and Optimizations in Translocase Preparation

Maintaining Proton Motive Force (PMF)

In vivo, the PMF enhances translocation efficiency by 3–5 fold. In vitro, PMF is mimicked using potassium gradients (e.g., 30 mM K⁺ inside liposomes) and valinomycin.

Detergent Selection and Stability

Prolonged exposure to DDM (>48 hours) reduces SecYEG activity by 40%, necessitating rapid processing. LMNG increases stability to 72 hours but requires optimization for functional assays .

Q & A

Q. What are the core structural and functional components of the bacterial Sec translocase, and how do they coordinate protein translocation?

The bacterial Sec translocase comprises SecYEG (membrane channel), SecA (ATPase motor), and signal peptides on substrate proteins. SecA binds preproteins via their signal sequences and drives translocation through ATP hydrolysis, while SecYEG forms the transmembrane pore . To study this system, employ in vitro reconstitution assays using purified SecYEG/SecA and fluorescently labeled preproteins to monitor translocation efficiency via fluorescence quenching or FRET-based approaches . Cross-linking and cryo-EM are critical for resolving conformational changes during substrate engagement .

Q. What experimental methodologies are standard for assessing Sec translocase activity in model bacteria?

Key methods include:

  • Protease protection assays : To validate membrane integration of translocated proteins.
  • ATPase activity assays : Measure SecA’s ATP hydrolysis rates under varying substrate conditions .
  • Genetic knockouts : Disrupt secA, secY, or secE to observe phenotypic defects (e.g., protein secretion impairment, growth defects) .
  • Pulse-chase labeling : Track secretion kinetics of radiolabeled substrates .

Q. How do researchers select appropriate bacterial models for studying Sec translocase function?

Prioritize species with well-characterized secretion systems (e.g., E. coli, Bacillus subtilis) or pathogens where Sec-dependent virulence factors are critical (e.g., Clostridium sordellii, Staphylococcus aureus). Consider genetic tractability, growth conditions, and relevance to your hypothesis. For example, C. sordellii studies revealed Sec’s role in extracellular toxin secretion .

Q. What criteria define a robust hypothesis when investigating Sec translocase substrate specificity?

Hypotheses should address gaps in mechanistic understanding, such as:

  • How signal peptide motifs (e.g., hydrophobicity, charge) dictate SecA recognition.
  • Whether accessory proteins (e.g., SecDF) modulate substrate selection. Support hypotheses with phylogenetic analyses of Sec components across bacterial lineages and mutagenesis studies targeting substrate signal sequences .

Advanced Research Questions

Q. How can conflicting data on SecA’s ATP hydrolysis rates be resolved across different experimental systems?

Discrepancies often arise from in vitro vs. in vivo conditions (e.g., lipid composition, chaperone presence). Address this by:

  • Replicating assays under physiologically relevant conditions (e.g., native membrane vesicles).
  • Using single-molecule microscopy to quantify ATPase activity in real time .
  • Cross-validating results with structural data (e.g., SecA conformational states from cryo-EM) .

Q. What experimental designs mitigate challenges in distinguishing Sec-dependent secretion from alternative pathways (e.g., Tat) in proteomic studies?

  • Use dual knockout strains (e.g., ΔsecA ΔtatC) to isolate Sec-specific substrates.
  • Apply subcellular fractionation coupled with mass spectrometry to identify Sec-dependent membrane/secreted proteins .
  • Employ signal peptide swap experiments : Fuse Sec-specific signal peptides to Tat-dependent substrates and monitor mislocalization .

Q. How do researchers reconcile discrepancies in Sec translocase efficiency between co-translational and post-translational translocation models?

  • Conduct ribosome-profiling to identify nascent chains engaging SecYEG during translation.
  • Use force spectroscopy to compare translocation kinetics of ribosome-bound vs. free substrates .
  • Analyze evolutionary conservation of SecYEG interactions with ribosomes vs. SecA .

Q. What statistical approaches are optimal for analyzing Sec translocase dynamics in live-cell imaging studies?

  • Single-particle tracking (SPT) : Quantify SecA diffusion coefficients and binding events using Hidden Markov Models (HMMs).
  • Bootstrapping : Assess variability in translocation rates under stochastic conditions.
  • Bayesian inference : Model ATP hydrolysis kinetics from single-molecule data .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to identify novel Sec translocase regulators?

  • Perform weighted gene co-expression network analysis (WGCNA) to link sec operon expression with stress-response pathways.
  • Use machine learning (e.g., random forests) to predict Sec-dependent substrates from sequence features (e.g., signal peptide motifs) .
  • Validate candidates via CRISPR-interference screens coupled with secretion assays .

Q. What strategies address the limited structural resolution of SecYEG in lipid bilayers during cryo-EM studies?

  • Incorporate nanodiscs to stabilize SecYEG in native-like membranes.
  • Use cysteine cross-linking to trap intermediate states during translocation.
  • Combine cryo-EM with molecular dynamics simulations to resolve flexible regions .

Methodological Recommendations

  • Data Interpretation : Critically evaluate study design limitations (e.g., in vitro vs. in vivo systems) and statistical power when comparing Sec translocase studies .
  • Reproducibility : Standardize protocols for membrane protein purification and ATPase assays to minimize batch effects .
  • Literature Synthesis : Use systematic reviews to map conflicting findings (e.g., SecA oligomerization states) and prioritize unresolved questions .

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